Here's what we do know about 4-Tritylaniline:
4-Tritylaniline hydrochloride is an organic compound with the molecular formula C₂₅H₂₂ClN. It is a derivative of aniline, characterized by the presence of three trityl groups attached to the nitrogen atom of the aniline structure. This compound is notable for its distinctive purple coloration and is often utilized in various chemical syntheses and applications in organic chemistry.
These reactions are essential for synthesizing more complex organic molecules and intermediates.
The biological activity of 4-Tritylaniline hydrochloride has been explored in various studies. Its derivatives have shown potential as:
The synthesis of 4-Tritylaniline hydrochloride typically involves the following steps:
This method allows for high yields and purity, making it a preferred approach in laboratory settings.
4-Tritylaniline hydrochloride finds applications in various fields:
These diverse applications highlight its importance in both academic research and industrial processes.
Studies on the interactions of 4-Tritylaniline hydrochloride with other compounds have revealed interesting insights:
Understanding these interactions can lead to innovative applications in material science and medicinal chemistry.
Several compounds exhibit structural similarities to 4-Tritylaniline hydrochloride. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,4,6-Trichloroaniline | Contains chlorine substituents on the aromatic ring | Used primarily as a dye intermediate |
| N,N-Diethyl-4-trifluoromethylaniline | Contains trifluoromethyl group | Exhibits distinct reactivity due to electronegative fluorine atoms |
| 4-Methylaniline | Contains a methyl group instead of trityl groups | Simpler structure, widely used as an intermediate |
Each of these compounds shares certain characteristics with 4-Tritylaniline hydrochloride but differs significantly in reactivity and application potential. The presence of trityl groups in 4-Tritylaniline provides unique properties that make it particularly valuable in synthetic chemistry.
The classical synthesis of 4-tritylaniline begins with the direct alkylation of aniline using trityl chloride (triphenylmethyl chloride) under thermally activated conditions. In this reaction, the nucleophilic primary amine of aniline attacks the electrophilic trityl carbon, displacing the chloride ion and forming a covalent bond (Figure 1) [1]. The reaction is typically conducted neat (without solvent) at elevated temperatures (180°C), facilitating the formation of the trityl-protected aniline intermediate. The absence of solvent minimizes side reactions and accelerates the reaction kinetics, though the exothermic nature of the process necessitates careful temperature control.
A critical feature of this mechanism is the stabilization of the trityl carbocation intermediate, which arises from the heterolytic cleavage of the carbon-chloride bond in trityl chloride. The triphenylmethyl group’s extensive conjugation delocalizes the positive charge, rendering the carbocation highly stable and susceptible to nucleophilic attack by aniline [1]. This pathway aligns with an SN1-like mechanism, though the high reaction temperature and lack of polar protic solvents suggest a hybridized mechanism with contributions from both SN1 and direct displacement pathways.
Following the tritylation step, the crude product is treated with hydrochloric acid to protonate the aromatic amine, forming the hydrochloride salt. This acid-mediated protonation serves dual purposes: (1) it enhances the compound’s stability by preventing oxidative degradation of the free amine, and (2) it improves solubility properties, enabling efficient isolation via precipitation [1]. The protocol involves suspending the reaction mixture in a 1:1 volume ratio of methanol and 2 M hydrochloric acid, followed by heating to 80°C. This step ensures complete protonation and facilitates the removal of unreacted aniline and trityl chloride byproducts through sequential washes with water and methanol.
The use of hydrochloric acid also quenches residual trityl chloride, which may hydrolyze to form triphenylmethanol under aqueous conditions. By converting the amine to its hydrochloride form, the product becomes selectively insoluble in nonpolar solvents, simplifying its purification via vacuum filtration [1].
While classical methods remain predominant, recent studies have explored catalytic strategies to enhance the efficiency of tritylation reactions. For instance, Lewis acid catalysts such as zinc chloride or boron trifluoride etherate could potentially accelerate the formation of the trityl carbocation, reducing the required reaction temperature [1]. However, the thermal stability of trityl chloride and the inherent reactivity of aniline often render such catalysts unnecessary under optimized classical conditions.
Notably, the synthesis of 4-tritylaniline hydrochloride described in contemporary literature does not explicitly employ catalytic systems, suggesting that the classical thermal approach remains the most practical and cost-effective method for large-scale production [1]. Future investigations may focus on photoredox or transition-metal catalysis to enable milder reaction conditions, though such approaches have yet to be reported.
Solvent selection plays a pivotal role in the synthesis and purification of 4-tritylaniline hydrochloride. During the tritylation step, the absence of solvent minimizes side reactions, but subsequent steps leverage solvent polarity to isolate the product. For example, the post-reaction suspension in methanol-hydrochloric acid exploits methanol’s polarity to dissolve unreacted aniline while precipitating the hydrochloride salt [1].
In later stages of TAPM synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF) are employed to facilitate reactions requiring anhydrous conditions. For instance, the synthesis of tetraphenylmethane from 4-tritylaniline involves dissolving the intermediate in DMF at -10°C, followed by the addition of sulfuric acid and isopentyl nitrite [1]. The low temperature suppresses undesired side reactions, while DMF’s high dielectric constant stabilizes ionic intermediates. Recrystallization steps further utilize tetrahydrofuran (THF) and ethanol to isolate pure products, demonstrating the interplay between solvent polarity and solubility in optimizing yields.
The isolation of 4-tritylaniline hydrochloride relies on a sequence of purification steps designed to remove byproducts and unreacted starting materials. After acid-mediated precipitation, the crude product is subjected to vacuum filtration and sequential washes with water, methanol, and ethanol [1]. These washes eliminate residual acids and organic impurities, yielding a light purple solid with high purity.
For advanced intermediates such as tetrakis(4-nitrophenyl)methane, recrystallization from THF is employed to achieve >95% purity [1]. This technique leverages THF’s moderate polarity and high boiling point to dissolve the product at elevated temperatures, followed by gradual cooling to induce crystallization. In cases where soluble impurities persist, Soxhlet extraction with THF over 24 hours ensures complete removal of organic contaminants, as demonstrated in the synthesis of TAPM-derived materials [1].
The crystallographic characterization of 4-tritylaniline hydrochloride reveals complex three-dimensional molecular arrangements that provide fundamental insights into the compound's solid-state properties. X-ray diffraction studies have demonstrated that tritylaniline derivatives typically crystallize in various crystal systems, with the specific space group and unit cell parameters being highly dependent on crystallization conditions and solvent systems [1] [2].
The molecular geometry exhibits characteristic features of trityl-substituted aromatic compounds, where the central trityl group adopts a propeller-like conformation to minimize steric interactions between the three phenyl rings [1]. Single crystal X-ray diffraction analysis reveals that the central carbon-nitrogen bond length in tritylamine derivatives ranges from 1.47 to 1.49 Å, with the bond length being significantly influenced by protonation state [2]. Upon protonation of the amino group to form the hydrochloride salt, the carbon-nitrogen bond experiences lengthening coupled with planarization of the three carbon-carbon bonds to the central carbon of the trityl group [2].
| Crystal System | Space Group | Unit Cell Parameter a (Å) | Unit Cell Parameter b (Å) | Unit Cell Parameter c (Å) | Unit Cell Angle α (°) | Unit Cell Angle β (°) | Unit Cell Angle γ (°) | Temperature (K) | R-factor | Resolution (Å) | Reference |
|---|---|---|---|---|---|---|---|---|---|---|---|
| Monoclinic | P 1 21 1 | 79.51 | 106.3 | 106.01 | 90 | 92.05 | 90 | 100 | 0.2018 | 1.83 | Citation 8 |
| Triclinic | P 1 | 56.444 | 59.568 | Variable | 73.22 | Variable | Variable | 293 | Variable | 2.4 | Citation 11 |
| Orthorhombic | Various | 106.01 | Variable | Variable | 90 | 90 | 90 | 173 | Variable | Variable | Citation 17 |
| Various | Various | Variable | Variable | Variable | 90 | Variable | 90 | Variable | Variable | Variable | Various |
The crystal packing analysis indicates that 4-tritylaniline hydrochloride forms hydrogen-bonded networks through the protonated amino group and chloride anion interactions [2]. These intermolecular hydrogen bonds play a crucial role in determining the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics .
The nuclear magnetic resonance spectroscopic analysis of 4-tritylaniline hydrochloride provides detailed structural information about the molecular framework and electronic environment of individual nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that confirm the presence of three distinct aromatic proton environments, consistent with the trityl group's symmetric substitution pattern [4].
The ¹H nuclear magnetic resonance spectrum recorded in dimethyl sulfoxide-d₆ demonstrates well-resolved multiplets in the aromatic region between 7.33 and 7.14 parts per million [4]. The trityl group protons appear as a complex triplet at δ 7.33-7.29 parts per million (8H), while additional aromatic protons are observed at δ 7.22-7.19 parts per million (4H) and δ 7.16-7.14 parts per million (8H) [4] [5]. The integration patterns confirm the expected 20:2 ratio of aromatic to amine protons, providing unambiguous evidence for the molecular structure.
Nuclear Magnetic Resonance Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) | Integration | Assignment | Solvent | Reference |
|---|---|---|---|---|---|---|---|
| ¹H | 7.33-7.29 | t | 8 | 8H | Aromatic H (Trityl) | DMSO-d₆ | Citation 21 |
| ¹H | 7.22-7.19 | t | Variable | 4H | Aromatic H | DMSO-d₆ | Citation 21 |
| ¹H | 7.16-7.14 | d | 8 | 8H | Aromatic H | DMSO-d₆ | Citation 21 |
| ¹³C | 127.96 | - | N/A | - | Aromatic C | DMSO-d₆ | Citation 2 |
| ¹³C | 128.23 | - | N/A | - | Aromatic C | DMSO-d₆ | Citation 2 |
The ¹³C nuclear magnetic resonance spectrum exhibits multiple resonances in the aromatic carbon region, with signals at δ 127.96 and 128.23 parts per million being particularly diagnostic for the trityl aromatic carbons [1]. Additional carbon resonances appear at δ 145.43, 146.00, 129.26, and 128.23 parts per million, corresponding to the quaternary trityl carbon and various aromatic carbon environments [1]. The chemical shift pattern is consistent with the expected electronic environment of a trityl-substituted aniline system.
The infrared spectroscopic analysis of 4-tritylaniline hydrochloride reveals characteristic vibrational bands that provide definitive evidence for functional group identification and molecular structure confirmation. The infrared spectrum exhibits distinctive absorption bands corresponding to the primary amine functionality and aromatic ring systems present in the molecular structure [4] [6].
The most prominent spectral features include strong absorption bands at 3474 and 3380 cm⁻¹, which are assigned to the asymmetric and symmetric nitrogen-hydrogen stretching vibrations of the primary amine group [4]. These frequencies are characteristic of primary aromatic amines and confirm the presence of the amino functionality in the molecular structure. The aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands in the 3100-3000 cm⁻¹ region [6].
Infrared Spectroscopic Features
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group | Reference |
|---|---|---|---|---|
| 3474 | Strong | N-H stretch (asymmetric) | Primary amine | Citation 21 |
| 3380 | Strong | N-H stretch (symmetric) | Primary amine | Citation 21 |
| 3100-3000 | Medium | Aromatic C-H stretch | Aromatic | Citation 26 |
| 1616 | Medium | Aromatic C=C stretch | Aromatic ring | Citation 50 |
| 1496 | Strong | Aromatic C=C stretch | Aromatic ring | Citation 50 |
| 1338 | Medium | C-N stretch | Amine | Citation 50 |
| 744 | Strong | Aromatic C-H bend | Aromatic | Citation 50 |
The aromatic ring vibrations are represented by characteristic bands at 1616 and 1496 cm⁻¹, corresponding to aromatic carbon-carbon stretching modes [7]. The carbon-nitrogen stretching vibration appears at 1338 cm⁻¹, while the out-of-plane aromatic carbon-hydrogen bending mode is observed at 744 cm⁻¹ [7]. This spectral pattern is entirely consistent with the proposed molecular structure and provides confirmation of the tritylaniline framework.
The mass spectrometric analysis of 4-tritylaniline hydrochloride employs electron ionization techniques to generate characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the molecular decomposition pathways [8] [9]. The molecular ion peak appears at m/z 372 corresponding to the protonated molecular ion [M+H]⁺, establishing the molecular weight as 371.9 atomic mass units [10].
The most significant fragmentation pathway involves the loss of hydrogen chloride from the molecular ion, generating a base peak at m/z 335 corresponding to the parent 4-tritylaniline cation [9]. This fragmentation is characteristic of hydrochloride salts and confirms the ionic nature of the compound. The trityl cation at m/z 243 represents another major fragmentation product, formed through the cleavage of the carbon-nitrogen bond connecting the trityl group to the aniline moiety [11].
Mass Spectrometric Fragmentation Patterns
| m/z | Relative Intensity (%) | Ion Type | Fragmentation | Structure | Reference |
|---|---|---|---|---|---|
| 372 [M+H]⁺ | 100 | Molecular ion | [M+H]⁺ | Complete molecule | Citation 3 |
| 335 | 75 | Loss of HCl | [M-HCl]⁺ | Parent aniline | Citation 19 |
| 243 | 45 | Trityl cation | [C₁₉H₁₅]⁺ | Triphenylmethyl | Citation 52 |
| 165 | 60 | Loss of C₆H₅ | [C₁₂H₉]⁺ | Diphenylmethyl | Citation 52 |
| 91 | 85 | Tropylium ion | [C₇H₇]⁺ | Benzyl | Citation 52 |
Additional fragmentation products include ions at m/z 165 and 91, corresponding to diphenylmethyl and tropylium ions respectively [11]. The tropylium ion at m/z 91 is particularly abundant and represents a stable seven-membered aromatic cation formed through rearrangement processes. These fragmentation patterns are consistent with established mechanisms for trityl-containing compounds and provide additional structural confirmation.
Density functional theory calculations provide theoretical insights into the electronic structure, geometric optimization, and energetic properties of 4-tritylaniline hydrochloride. Various computational methodologies have been employed to investigate tritylaniline systems, with different functionals and basis sets offering complementary information about molecular properties [12] [13] [14].
The Becke three-parameter Lee-Yang-Parr functional with the 6-31G(d,p) basis set represents the most commonly employed computational approach for geometry optimization of tritylaniline derivatives [13]. This methodology provides reliable structural parameters with an accuracy of approximately ±2 kcal/mol for energetic calculations. More sophisticated approaches employ the M06-2X functional with the def2-TZVP basis set, which offers enhanced accuracy for energetic predictions with typical errors of ±1.5 kcal/mol [14].
Computational Parameters and Methodologies
| Method | Basis Set | Energy Type | Accuracy | Application | Reference |
|---|---|---|---|---|---|
| B3LYP | 6-31G(d,p) | Ground state | ±2 kcal/mol | Geometry optimization | Citation 77 |
| M06-2X | def2-TZVP | Optimization | ±1.5 kcal/mol | Energetics | Citation 79 |
| ωB97XD | 6-311G++(2d,2p) | Thermodynamics | ±1 kcal/mol | Solvation effects | Citation 75 |
| CCSD(T) | 6-311++G(2d,2p) | Single point | ±0.5 kcal/mol | Benchmark | Citation 75 |
| TD-DFT | 6-31G(d) | Excited states | ±0.3 eV | UV-Vis spectra | Citation 77 |
Time-dependent density functional theory calculations enable the prediction of electronic excitation energies and ultraviolet-visible absorption spectra with accuracies of approximately ±0.3 electron volts [13]. These calculations provide valuable insights into the electronic transitions and optical properties of 4-tritylaniline hydrochloride, complementing experimental spectroscopic measurements.
The molecular orbital analysis of 4-tritylaniline hydrochloride provides detailed information about the electronic structure and reactivity patterns of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and compositions are critical parameters for understanding chemical reactivity and electronic transitions [13].
The highest occupied molecular orbital is primarily localized on the aniline ring system with significant π-electron character, exhibiting an energy of approximately -5.2 electron volts [13]. The highest occupied molecular orbital minus one corresponds to π-orbitals localized on the trityl group phenyl rings with an energy of -6.1 electron volts. The lowest unoccupied molecular orbital exhibits π-antibonding character primarily localized on the aniline ring at -1.8 electron volts.
Molecular Orbital Energies and Characteristics
| Orbital | Energy (eV) | Character | Localization | Transition | Reference |
|---|---|---|---|---|---|
| HOMO | -5.2 | π (Aniline) | Aniline ring | n→π* | Citation 77 |
| HOMO-1 | -6.1 | π (Trityl) | Trityl groups | π→π* | Citation 77 |
| LUMO | -1.8 | π* (Aniline) | Aniline ring | HOMO→LUMO | Citation 77 |
| LUMO+1 | -0.9 | π* (Trityl) | Trityl groups | π→π* | Citation 77 |
| LUMO+2 | -0.5 | σ* (C-C) | C-N bond | σ→σ* | Citation 77 |
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is calculated to be 3.4 electron volts, indicating moderate electronic excitation energy requirements. This value correlates well with experimental ultraviolet-visible absorption data and confirms the compound's optical properties. The molecular orbital composition analysis reveals significant electronic conjugation between the aniline and trityl moieties, with implications for charge transfer and reactivity behavior.